T4Eas7LZ6A
Description
T4Eas7LZ6A, systematically named Carbamimidothioic acid, (5-chloro-2,1,3-benzothiadiazol-4-yl)-, methyl ester, is a heterocyclic compound with the CAS registry number 560120-68-5 and a PubChem ID of 71314704 . Its structure comprises a benzothiadiazole core substituted with a chlorine atom at the 5-position, a carbamimidothioic acid group (a thiourea derivative), and a methyl ester moiety.
Properties
CAS No. |
560120-68-5 |
|---|---|
Molecular Formula |
C8H7ClN4S2 |
Molecular Weight |
258.8 g/mol |
IUPAC Name |
methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate |
InChI |
InChI=1S/C8H7ClN4S2/c1-14-8(10)11-6-4(9)2-3-5-7(6)13-15-12-5/h2-3H,1H3,(H2,10,11) |
InChI Key |
ZANCIPSDHWLCAU-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=C(C=CC2=NSN=C21)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. Benzothiadiazole Derivatives T4Eas7LZ6A belongs to the benzothiadiazole family, a class known for diverse bioactivities. For example:
- CAS 1761-61-1 (C₇H₅BrO₂), a brominated benzoic acid derivative, shares a halogenated aromatic system but lacks the thiourea and ester groups present in this compound.
B. Coumarin-Hydrazide Hybrids () Compounds like 4a-k (e.g., (7-(arylidene-hydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl)-acetic acid arylidene-hydrazides) feature coumarin scaffolds with hydrazide side chains. While structurally distinct from this compound, they share:
- Synthetic Methodology: Both classes utilize condensation reactions (e.g., hydrazide-aldehyde coupling in ethanol with acetic acid catalysis) .
- Characterization : IR and NMR data are critical for confirming substituents in both this compound (inferred) and coumarin derivatives .
Functional Group Comparisons
A. Thiourea Derivatives
this compound’s carbamimidothioic acid group is analogous to thiourea-containing drugs, which often exhibit antimicrobial or enzyme-inhibitory properties. For instance, CAS 1761-61-1 lacks this group but includes a bromine atom, which may confer distinct reactivity (e.g., electrophilic substitution vs. hydrogen bonding in thioureas) .
B. Methyl Esters The methyl ester in this compound may enhance membrane permeability compared to free carboxylic acids.
Research and Application Insights
- Coumarin-Hydrazides (4a-k) : These exhibit promise in drug discovery due to their planar coumarin core and hydrazide flexibility, which may enhance DNA intercalation or metal chelation .
- CAS 1761-61-1 : Brominated aromatics are often intermediates in synthesis; its high yield (98%) under green conditions highlights industrial relevance .
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